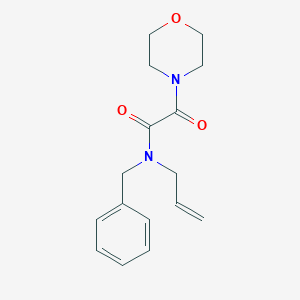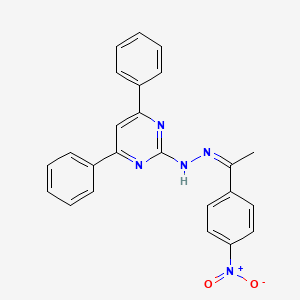
1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as DEPN-8, is a chemical compound that has been used in scientific research for its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the inhibition of various enzymes and proteins in cancer cells and microorganisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. This compound has also been shown to inhibit the activity of various proteins involved in cell signaling pathways, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. It has also been shown to inhibit the activity of various enzymes and proteins involved in DNA replication and repair. In microorganisms, this compound has been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone has several advantages and limitations for lab experiments. One advantage is its potential use as a fluorescent probe for metal ions, which can be used in various biochemical assays. Another advantage is its potential use as an antimicrobial agent against various bacteria and fungi. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone. One direction is to further investigate its potential use as a cancer treatment by studying its mechanism of action and optimizing its efficacy. Another direction is to study its potential use as an antimicrobial agent against various bacteria and fungi. Additionally, further research can be done to investigate its potential use as a fluorescent probe for metal ions and its application in various biochemical assays.
Synthesemethoden
The synthesis of 1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(4-nitrophenyl)ethanone with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a catalyst such as acetic acid. The resulting compound is then purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in various fields such as cancer treatment, antimicrobial activity, and as a fluorescent probe for metal ions. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use as an antimicrobial agent against various bacteria and fungi. Additionally, this compound has been used as a fluorescent probe for metal ions such as copper and zinc.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-17(18-12-14-21(15-13-18)29(30)31)27-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,25,26,28)/b27-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOJUWDCLMZHNF-PKAZHMFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)
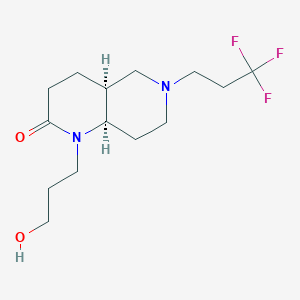
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5317436.png)
![4-[(4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5317437.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)
![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)
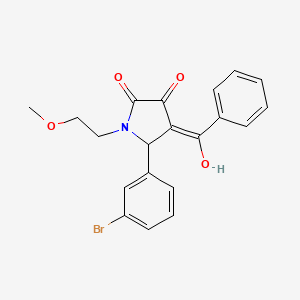
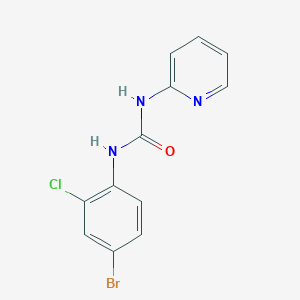
![N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide](/img/structure/B5317497.png)
![N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide](/img/structure/B5317503.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5317510.png)
